1-Ethynyl-4-methoxybenzene

Overview

Description

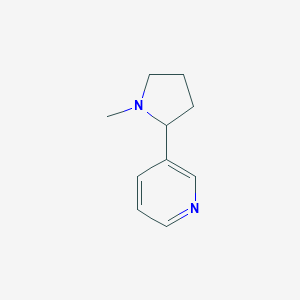

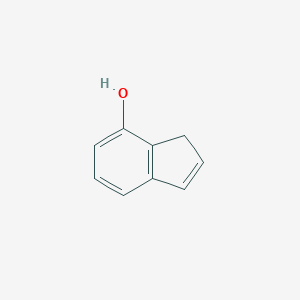

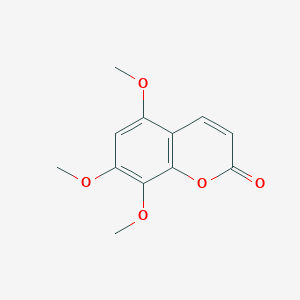

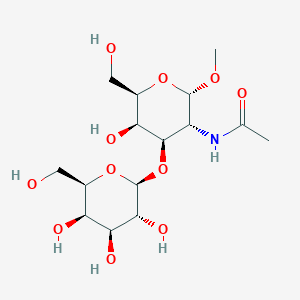

1-Ethynyl-4-methoxybenzene (1-E4MB) is an organic compound belonging to the class of aromatic compounds known as phenylpropanoids. It is a colorless liquid with a characteristic sweet odor. The chemical structure of 1-E4MB consists of a benzene ring with an ethynyl group attached to the fourth carbon and a methoxy group attached to the first carbon. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Inclusion Complex Formation : A derivative of 1-Ethynyl-4-methoxybenzene, specifically a methoxy-functionalized 1,3,5-triaroylbenzene, can form stable inclusion complexes with benzene, stabilized by aromatic C-H-O hydrogen bonds (Pigge, Ghasedi, & Rath, 1999).

Electro-Optical and Electrochemical Properties : Poly(1-ethynyl-4-phenoxybenzene), which is closely related to this compound, exhibits properties such as UV-visible absorption, photoluminescence, and a band gap of 3.02 eV. These features make it a promising material for applications in photovoltaics and electrochemical devices (Gal et al., 2017).

Structural and Hydrogen Bonding Analysis : The structures of three methoxybenzene derivatives, related to this compound, demonstrate that they form centrosymmetrically hydrogen-bonded dimers. Steric hindrance affects the phenyl ring plane in some derivatives (Fun et al., 1997).

Catalytic Reduction for Environmental Applications : The catalytic reduction of methoxychlor, which includes a this compound derivative, using nickel(I) salen at carbon cathodes in dimethylformamide produces environmentally friendly products (McGuire et al., 2016).

Thermodynamics and Structural Analysis : Methoxyphenols and dimethoxybenzenes, including this compound derivatives, form strong intermolecular and intramolecular hydrogen bonds. This influences their thermodynamic properties and structures (Varfolomeev et al., 2010).

Selective One-Pot Electrochemical Reactions : The direct, one-pot electrochemical thiocyanation of methoxybenzene, a similar compound to this compound, in glacial acetic acid at ambient temperature produces 1-methoxy-4-thiocyanatobenzene with high regio- and isomeric-selectivity (Gitkis & Becker, 2006).

Gas-Phase Reactions and Environmental Chemistry : The gas-phase reaction of methoxybenzene with ozone shows a strong addition to methoxy-substituted carbon, relevant in atmospheric chemistry studies (Sun et al., 2016).

Mechanism of Action

Target of Action

4-Ethynylanisole, also known as 4-Methoxyphenylacetylene or 1-Ethynyl-4-methoxybenzene, is a biochemical reagent

Mode of Action

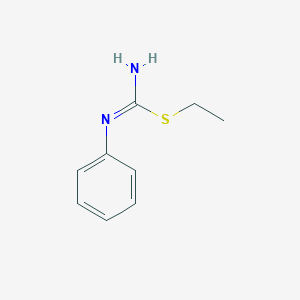

4-Ethynylanisole contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key component of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

4-Ethynylanisole forms the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt . It also participates in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes in good yields . These reactions suggest that 4-Ethynylanisole may play a role in various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

Its physical properties such as boiling point (87-91 °c/11 mmhg), melting point (28-29 °c), and density (1019 g/mL at 25 °C) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

It has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethynylanisole. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . Additionally, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are also recommended .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

properties

IUPAC Name |

1-ethynyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIAVTUACPKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-70-6 | |

| Record name | Benzene, 1-ethynyl-4-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20290800 | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-60-5 | |

| Record name | 1-Ethynyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71091 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 768-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)